molecular formula C19H22N2 B11416985 1-(2,5-dimethylbenzyl)-2-propyl-1H-benzimidazole

1-(2,5-dimethylbenzyl)-2-propyl-1H-benzimidazole

Cat. No.: B11416985
M. Wt: 278.4 g/mol
InChI Key: VSOSVPNCMYYLFV-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)-2-propyl-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzimidazole core substituted with a 2,5-dimethylbenzyl group and a propyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylbenzyl)-2-propyl-1H-benzimidazole typically involves the condensation of 2,5-dimethylbenzylamine with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole ring. Common reagents include ammonium acetate and acetic acid, with the reaction often conducted under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylbenzyl)-2-propyl-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,5-Dimethylbenzyl)-2-propyl-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-2-propyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. Pathways involved may include inhibition of DNA synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

  • 1-(2,4-Dimethylbenzyl)-2-propyl-1H-benzimidazole
  • 1-(2,5-Dimethylphenyl)-2-propyl-1H-benzimidazole
  • 1-(2,5-Dimethylbenzyl)-2-ethyl-1H-benzimidazole

Uniqueness: 1-(2,5-Dimethylbenzyl)-2-propyl-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 2,5-dimethylbenzyl and propyl groups may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets .

Properties

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-propylbenzimidazole

InChI

InChI=1S/C19H22N2/c1-4-7-19-20-17-8-5-6-9-18(17)21(19)13-16-12-14(2)10-11-15(16)3/h5-6,8-12H,4,7,13H2,1-3H3

InChI Key

VSOSVPNCMYYLFV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C

Origin of Product

United States

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